molecular formula C18H14ClN5O3 B2398930 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide CAS No. 891113-29-4

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2398930
CAS No.: 891113-29-4
M. Wt: 383.79
InChI Key: SOUFHRYDDJWWMA-UHFFFAOYSA-N
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Description

This compound is a heterocyclic chemical compound . It is part of the pyrazole family, which are known for their nitrogen-based hetero-aromatic ring structure . This structure is a remarkable scaffold for the synthesis and development of many promising drugs .


Synthesis Analysis

The synthesis of similar compounds often involves the use of small molecules featuring the privileged pyrazolo . The growth of cell lines can be significantly inhibited by most of the prepared compounds .


Molecular Structure Analysis

The molecular structure of this compound is based on a nitrogen-based hetero-aromatic ring structure . This structure is common in the pyrazole family of compounds .

Scientific Research Applications

Antinociceptive and Anti-inflammatory Properties

Research has demonstrated that derivatives of the pyrazolopyrimidine class, including those with furan substitutions, exhibit significant antinociceptive and anti-inflammatory activities. For instance, a series of thiazolopyrimidine derivatives, closely related structurally to the compound of interest, showed promising antinociceptive and anti-inflammatory effects in pharmacological screenings, highlighting the potential of these compounds in pain and inflammation management Selvam, T., Karthik, V., Palanirajan, Vijayaraj Kumar, & Ali, M. (2012).

Antitumor Activity

Pyrazolopyrimidine derivatives have also been evaluated for their antitumor properties. For example, a study on a new series of pyrazolo[3,4-d]pyrimidine derivatives revealed mild to moderate antitumor activities against human breast adenocarcinoma cell lines. One derivative in particular showed notable efficacy, suggesting the therapeutic potential of these compounds in cancer treatment El-Morsy, A., El-Sayed, Mohamed, & Abulkhair, Hamada S. (2017).

Antimicrobial Efficacy

The antimicrobial activity of pyrazolopyrimidine compounds, including those with chloroacetamide and furan substitutions, has been documented. Research on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives demonstrated good to excellent antimicrobial efficacy, underscoring their potential as antimicrobial agents Hafez, H., El-Gazzar, Abdel-Rhman B. A., & Al-Hussain, S. (2016).

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O3/c19-12-3-1-4-13(7-12)24-17-15(9-22-24)18(26)23(11-21-17)10-16(25)20-8-14-5-2-6-27-14/h1-7,9,11H,8,10H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUFHRYDDJWWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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